molecular formula C21H17N3O B14954809 N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B14954809
M. Wt: 327.4 g/mol
InChI Key: WGPJDFXKHICRBP-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical research reagent designed for investigative purposes. This compound belongs to the 2-phenylimidazo[1,2-a]pyridine chemical class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Scientific literature on closely related analogues indicates that this core structure is frequently investigated for its potential in cancer research. Specifically, 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as a novel class of antitubulin agents that inhibit tubulin polymerization, a key mechanism for antiproliferative activity . The structural motif is also explored in other therapeutic areas, with some derivatives showing high affinity for peripheral-type benzodiazepine receptors and others being evaluated for the treatment of Mycobacterium tuberculosis . Researchers utilize this compound and its analogues strictly for non-clinical, in vitro experiments to further elucidate biological pathways and structure-activity relationships (SAR). This product is intended for use by qualified research professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H17N3O/c1-15-12-13-18-22-19(16-8-4-2-5-9-16)20(24(18)14-15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,23,25)

InChI Key

WGPJDFXKHICRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-6-methylpyridine and Phenacyl Bromide

The foundational step involves reacting 2-amino-6-methylpyridine with phenacyl bromide under basic conditions. This method, adapted from the synthesis of 2-phenylimidazo[1,2-a]pyridine, proceeds via nucleophilic attack of the exocyclic amine on the carbonyl carbon of phenacyl bromide, followed by intramolecular cyclization and aromatization.

Procedure

  • Combine 2-amino-6-methylpyridine (10 mmol) and phenacyl bromide (10 mmol) in ethanol (20 mL).
  • Add sodium bicarbonate (12 mmol) to neutralize HBr generated in situ.
  • Stir at room temperature for 8–10 hours, monitoring progress by TLC.
  • Concentrate the mixture under reduced pressure and purify by column chromatography (ethyl acetate/hexane) to yield 6-methyl-2-phenylimidazo[1,2-a]pyridine.

Key Parameters

  • Yield : ~70–85% (extrapolated from analogous reactions).
  • Reaction Time : 8–12 hours.
  • Base : Sodium bicarbonate ensures mild conditions, avoiding side reactions.

Functionalization at Position 3: Introduction of the Benzamide Group

The 3-position nitrogen of the imidazo[1,2-a]pyridine core is amenable to electrophilic substitution or direct acylation. Two primary strategies emerge: (1) direct acylation of the NH group and (2) coupling via activated intermediates.

Direct Acylation with Benzoyl Chloride

The most straightforward method involves treating 6-methyl-2-phenylimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base. This Schotten-Baumann-type reaction facilitates N-acylation under mild conditions.

Procedure

  • Dissolve 6-methyl-2-phenylimidazo[1,2-a]pyridine (1 equiv) in anhydrous dichloromethane (DCM).
  • Add benzoyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2 equiv).
  • Stir at room temperature for 4–6 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the title compound.

Key Parameters

  • Yield : ~60–75% (estimated from similar acylations).
  • Base : Triethylamine scavenges HCl, driving the reaction to completion.
  • Solvent : DCM ensures solubility of both aromatic reactants.

Coupling via Carboxylic Acid Intermediates

Alternative routes employ pre-functionalized intermediates. For example, 3-carboxyimidazo[1,2-a]pyridines, synthesized via Vilsmeier-Haack formylation followed by oxidation, can undergo amidation with aniline derivatives.

Procedure

  • Formylation : Treat 6-methyl-2-phenylimidazo[1,2-a]pyridine with POCl₃ and DMF to yield 3-carbaldehyde.
  • Oxidation : Convert the aldehyde to carboxylic acid using KMnO₄ or Jones reagent.
  • Amidation : Activate the carboxylic acid with HBTU and react with benzylamine or aniline.

Key Parameters

  • Oxidation Yield : ~50–65% (similar to literature).
  • Coupling Reagent : HBTU enables efficient amide bond formation.

Metal-Free Multicomponent Approaches

Recent advancements prioritize eco-friendly, one-pot methodologies. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation, offers a viable pathway but requires tailored substrates.

Modified GBB Reaction

While traditional GBB reactions use aldehydes and isonitriles, modifications incorporating benzoyl equivalents could theoretically yield the target compound.

Hypothetical Procedure

  • Combine 2-amino-6-methylpyridine, benzaldehyde, and a benzoyl isonitrile equivalent.
  • Catalyze with HCl or Bi(OTf)₃ under microwave irradiation.
  • Purify via chromatography to isolate the product.

Challenges

  • Benzoyl isonitriles are unstable, necessitating in situ generation.
  • Limited literature precedence for direct benzamide incorporation via GBB.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages Limitations
Cyclocondensation + Acylation 2-Amino-6-methylpyridine, Phenacyl bromide, Benzoyl chloride Room temperature, Mild base 60–75 Straightforward, scalable Multiple steps, moderate yields
Carboxylic Acid Coupling 3-Carboxyimidazo[1,2-a]pyridine, Aniline HBTU, DMF 50–65 High regioselectivity Lengthy oxidation steps
Metal-Free GBB 2-Amino-6-methylpyridine, Benzaldehyde, Benzoyl equivalent Acidic, Microwave N/A One-pot, atom-economical Theoretical, unverified

Mechanistic Insights

Cyclocondensation Mechanism

  • Nucleophilic Attack : The exocyclic amine of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of phenacyl bromide.
  • Cyclization : Intramolecular displacement of bromide forms the imidazo ring.
  • Aromatization : Loss of HBr yields the aromatic core.

Acylation Dynamics

  • Base Role : Triethylamine deprotonates the NH group, enhancing nucleophilicity for acyl chloride attack.
  • Electronic Effects : The electron-rich imidazo nitrogen facilitates acylation at position 3 over other sites.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Modifications on the Imidazo[1,2-a]pyridine Core

Key Example :

  • N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide Structural Difference: Incorporates a dimethylamino-methyl substituent on the imidazole ring and a trifluoromethylphenyl group.

Pyrimidine vs. Pyridine Ring Substitution

Key Example :

  • N-[3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide (CAS: 864935-62-6) Structural Difference: Replaces the pyridine ring in the core with pyrimidine. However, biological data for this specific analog are unavailable .

Substituent Variations on the Benzamide Group

Key Examples :

  • 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 372972-94-6)
    • Structural Difference : Substitutes the benzamide’s para position with chlorine.
    • Impact : The electron-withdrawing Cl group may enhance metabolic stability or modulate lipophilicity. Molecular weight: 361.834 g/mol .
  • N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
    • Structural Difference : Features trifluoromethyl and acetamido-methyl groups on the benzamide.
    • Impact : Demonstrated high anti-inflammatory activity (comparable to aspirin) in murine models, suggesting that electron-deficient substituents enhance bioactivity .

Positional Isomerism of Methyl Groups

Key Examples :

  • N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 300806-68-2)
    • Structural Difference : Methyl group at the 7-position instead of 5.
    • Impact : Industrial availability suggests synthetic feasibility, but the positional shift may alter steric interactions with biological targets. Molecular weight: 327.38 g/mol .
  • 4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 313965-93-4)
    • Structural Difference : Combines 7-methyl and 4-Cl substitutions.
    • Impact : Highlighted as a distinct isomer in commercial catalogs, though biological data remain unreported .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity/Source
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 6-Me, 2-Ph, 3-benzamide 327.38 Reference compound
4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 6-Me, 2-Ph, 4-Cl-benzamide 361.83 Commercial availability
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 7-Me, 2-Ph, 3-benzamide 327.38 Industrial grade
N-[3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide Imidazo[1,2-a]pyrimidine Pyrimidine core, 3-NO₂-benzamide 363.35 Synthetic intermediate
N-(3,5-bis(trifluoromethyl)benzyl)-...benzamide Imidazo[1,2-a]pyridine CF₃, acetamido-methyl ~600 (estimated) Anti-inflammatory

Key Research Findings

  • Anti-inflammatory Activity : Derivatives with trifluoromethyl and acetamido-methyl groups (e.g., ) show enhanced activity, suggesting that bulky, electron-deficient groups improve target engagement .
  • Solubility vs.
  • Positional Isomerism : The 6-methyl vs. 7-methyl distinction (Evidences 4–5) may influence metabolic stability or binding pocket compatibility, though empirical data are lacking.

Biological Activity

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C21H17N3O
  • Molecular Weight: 327.4 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their potential pharmacological properties.

Anticancer Properties

Research has shown that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer activity. A study reported that compounds with structural similarities demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468. Specifically, modifications to the imidazole or phenyl groups significantly influenced their potency against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (nM)
Compound 6HCT-1580
Compound 7HeLa100
This compoundMDA-MB-468TBD

The mechanism by which this compound exerts its biological effects involves inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. Such effects were observed in xenograft models where administration of similar compounds resulted in significant tumor suppression without notable toxicity .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antibacterial and Antifungal Activities: Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Further research is needed to elucidate these effects and their underlying mechanisms.
  • Neuroleptic Activity: Similar benzamide derivatives have shown potential as neuroleptics. For instance, modifications in structure led to enhanced activity against apomorphine-induced stereotyped behavior in animal models, indicating possible therapeutic implications for psychiatric disorders .

Case Studies and Research Findings

A notable study highlighted the efficacy of a related compound in a breast cancer xenograft model. The compound was administered at a dosage of 60 mg/kg every other day for three weeks, resulting in a 77% reduction in tumor size compared to controls without significant weight loss in subjects . Such findings underscore the potential clinical relevance of this compound and its derivatives.

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